molecular formula C22H24O6 B124957 Sigmoidin J CAS No. 157999-01-4

Sigmoidin J

Cat. No.: B124957
CAS No.: 157999-01-4
M. Wt: 384.4 g/mol
InChI Key: PJPGKXVYTQIUKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sigmoidin J is a prenylated isoflavonoid first isolated from Erythrina sigmoidea, a plant species traditionally used in African medicine for its anti-inflammatory and antimicrobial properties . Structurally, it belongs to the Sigmoidin series, characterized by a flavanone or isoflavonoid backbone modified with prenyl (C5) or geranyl (C10) groups. These modifications enhance lipophilicity, influencing bioavailability and target binding . Pharmacologically, this compound exhibits antimalarial activity, though its specific IC50 values remain less documented compared to analogs like Sigmoidin A and B . Its biosynthesis involves prenylation at the C-8 position of the flavanone core, a feature shared with other Sigmoidin compounds .

Properties

CAS No.

157999-01-4

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

7-hydroxy-3-(4-hydroxy-2,5-dimethoxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O6/c1-12(2)5-6-13-7-15-20(9-17(13)23)28-11-16(22(15)25)14-8-21(27-4)18(24)10-19(14)26-3/h5,7-10,16,23-24H,6,11H2,1-4H3

InChI Key

PJPGKXVYTQIUKG-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC(C2=O)C3=CC(=C(C=C3OC)O)OC)C

Synonyms

sigmoidin J

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The Sigmoidin series (A–K) and structurally related prenylated flavonoids/isoflavonoids share overlapping biological activities but differ in potency, structural motifs, and natural sources. Below is a detailed comparison:

Table 1: Key Structural and Pharmacological Features of Sigmoidin J and Analogs

Compound Source Core Structure Prenylation Position Key Pharmacological Activities IC50 (Antimalarial) Reference
This compound Erythrina sigmoidea Isoflavonoid C-8 Antimalarial, Antioxidant Not fully reported
Sigmoidin A Erythrina abyssinica Flavanone C-6, C-8 Antimalarial, Antioxidant 1.2 µM (vs. 0.05 µM Chloroquine)
Sigmoidin B Erythrina sigmoidea, Glycyrrhiza uralensis Flavanone C-8 Anti-inflammatory, Antiproliferative 4.5 µM (Antimalarial)
Sigmoidin E Erythrina sigmoidea Isoflavonoid C-8 Antimalarial, Cytotoxic 2.8 µM
Sigmoidin K Erythrina sigmoidea Isoflavonoid C-6, C-8 Antimalarial, Antimicrobial 3.1 µM
Abyssinone V Erythrina burttii Flavanone C-6 Antiviral, Antioxidant Not reported

Structural Similarities and Differences

  • Shared Features: All compounds possess a flavanone or isoflavonoid backbone with prenyl/geranyl modifications, enhancing membrane permeability . C-8 prenylation is conserved in this compound, B, and E, correlating with antimalarial activity .
  • Divergences: Sigmoidin A and K have dual prenylation (C-6 and C-8), linked to higher antioxidant potency compared to mono-prenylated analogs . this compound and K are isoflavonoids, while Sigmoidin A, B, and E are flavanones, impacting receptor-binding specificity .

Pharmacological Profiles

  • Antimalarial Activity :
    • Sigmoidin A (IC50 1.2 µM) and E (IC50 2.8 µM) show moderate activity, though less potent than chloroquine (IC50 0.05 µM) . This compound’s efficacy remains understudied but is hypothesized to align with Sigmoidin K (IC50 3.1 µM) due to structural similarity .
  • Anti-inflammatory Effects :
    • Sigmoidin B inhibits NF-κB signaling (IC50 10.3 µM), surpassing this compound’s unquantified effects .
  • Synthetic Accessibility :
    • Sigmoidin E has been synthesized via regioselective prenylation, whereas this compound’s synthesis remains unreported, limiting large-scale studies .

Source Diversity and Implications

  • Geographical Specificity : Erythrina sigmoidea yields the majority of Sigmoidin compounds, but Sigmoidin B is also found in Glycyrrhiza uralensis (licorice), suggesting broader ecological adaptability .
  • Extraction Challenges : Dual-prenylated compounds (e.g., Sigmoidin A, K) require advanced chromatographic techniques for isolation, increasing research costs .

Q & A

Q. What experimental protocols are recommended for isolating and characterizing Sigmoidin J from natural sources?

To isolate this compound, researchers should employ chromatographic techniques (e.g., HPLC or column chromatography) guided by bioactivity assays. Characterization requires spectroscopic methods such as NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm structural integrity. Ensure purity via HPLC with ≥95% purity thresholds. Document reagent sources, solvent grades, and instrument calibration parameters to enhance reproducibility .

Q. How can researchers validate the biological activity of this compound in vitro?

Use dose-response assays (e.g., IC₅₀ calculations) with appropriate controls (e.g., vehicle and positive controls). Cell viability assays (MTT/XTT) and enzyme inhibition studies should follow standardized protocols (e.g., CLSI guidelines). Replicate experiments ≥3 times, and use statistical tools (e.g., ANOVA with post-hoc tests) to confirm significance (p < 0.05). Report raw data and normalization methods to minimize bias .

Q. What criteria should guide the selection of analytical techniques for quantifying this compound in complex matrices?

Prioritize sensitivity (e.g., LC-MS/MS for trace amounts) and specificity (e.g., MRM transitions). Validate methods using ICH guidelines: include linearity (R² ≥ 0.99), recovery rates (80–120%), and precision (RSD < 15%). Cross-validate with orthogonal techniques (e.g., UV-Vis vs. fluorescence) to address matrix interference .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported pharmacological mechanisms?

Conduct pathway-specific studies (e.g., siRNA knockdowns or CRISPR-edited cell lines) to isolate target interactions. Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects. Compare results across independent labs using standardized assay conditions, and perform meta-analyses to reconcile discrepancies .

Q. What strategies ensure reproducibility in this compound synthesis and bioactivity studies?

Adopt open-science practices: publish detailed synthetic protocols (e.g., reaction temperatures, catalyst loads) in supplementary materials. Use reference standards (e.g., USP-grade) for bioassays. Participate in inter-laboratory validation studies and report negative results to mitigate publication bias .

Q. How can systematic reviews on this compound’s therapeutic potential address heterogeneity in preclinical data?

Apply PRISMA guidelines: define inclusion/exclusion criteria (e.g., in vivo studies with ≥10 subjects). Use JBI Critical Appraisal tools to assess bias in animal studies. Perform subgroup analyses by model type (e.g., murine vs. zebrafish) and dosage ranges. Quantify heterogeneity via I² statistics and discuss clinical translatability limitations .

Q. What methodological frameworks are optimal for integrating multi-omics data in this compound research?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using bioinformatics pipelines (e.g., IPA, MetaboAnalyst). Apply machine learning (random forests, neural networks) to identify predictive biomarkers. Validate findings with orthogonal methods (e.g., qPCR/Western blot) and pathway enrichment analyses .

Data Presentation and Peer Review

Q. How should researchers present contradictory data on this compound’s cytotoxicity in manuscripts?

Use comparative tables to highlight conflicting results (e.g., IC₅₀ values across cell lines). Discuss potential explanations (e.g., cell passage number, serum concentrations). Include raw data in supplementary files and apply FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are the key elements of a rigorous discussion section for studies on this compound derivatives?

Link results to hypotheses explicitly (e.g., "Our SAR data support the hypothesis that C-12 hydroxylation enhances binding affinity"). Address limitations (e.g., lack of in vivo validation) and propose follow-up experiments. Compare findings to prior literature using citation matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sigmoidin J
Reactant of Route 2
Reactant of Route 2
Sigmoidin J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.